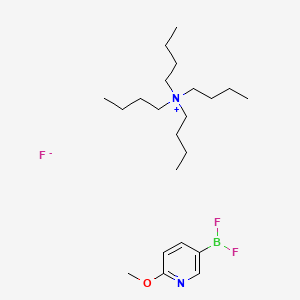
Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride is a complex organoboron compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a difluoroborane group attached to a methoxypyridine ring, and its association with tetrabutylazanium and fluoride ions. The presence of fluorine atoms and the borane group imparts distinct chemical properties, making it a valuable reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride typically involves the reaction of 6-methoxypyridine with a boron-containing reagent under controlled conditions. One common method includes the use of boron trifluoride etherate (BF3·OEt2) as a boron source. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The resulting intermediate is then treated with tetrabutylammonium fluoride (TBAF) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
化学反应分析
Types of Reactions
Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride ion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Coupling Reactions: The borane group is particularly useful in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl groups.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science.
科学研究应用
Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
作用机制
The mechanism by which difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride exerts its effects is primarily through its ability to act as a nucleophile or electrophile in chemical reactions. The borane group can coordinate with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura coupling. The fluoride ion can participate in nucleophilic substitution, enabling the modification of organic molecules. These interactions are mediated by the electronic properties of the fluorine atoms and the borane group, which influence the reactivity and stability of the compound .
相似化合物的比较
Similar Compounds
Difluoroborane-pyridine complexes: These compounds share the borane-pyridine structure but may lack the methoxy group or have different substituents on the pyridine ring.
Fluorinated pyridines: Compounds such as 2-fluoropyridine and 3-fluoropyridine are similar in that they contain fluorine atoms attached to a pyridine ring.
Uniqueness
Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride is unique due to the combination of its difluoroborane group and the methoxypyridine ring, which imparts distinct reactivity and stability. The presence of tetrabutylazanium and fluoride ions further enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings .
属性
IUPAC Name |
difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H6BF2NO.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-11-6-3-2-5(4-10-6)7(8)9;/h5-16H2,1-4H3;2-4H,1H3;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUSRYJPWKOFIN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42BF3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













